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Diglutathionyl Mustard Phosphoramide-d4

LC-MS/MS MRM quantification stable isotope dilution

Diglutathionyl Mustard Phosphoramide-d4 (DGM-P-d4, CAS unlabeled form 145784-68-5) is a tetradeuterated analog of the diglutathionyl conjugate of phosphoramide mustard (PM), the ultimate cytotoxic metabolite of the alkylating prodrug cyclophosphamide. With a molecular formula of C₂₄H₃₉D₄N₈O₁₄PS₂ and a molecular weight of 766.77 Da, this compound carries four deuterium atoms at the 2,2-dideuterioethyl positions on the two ethylene bridges linking phosphoramide mustard to its glutathione moieties.

Molecular Formula C₂₄H₃₉D₄N₈O₁₄PS₂
Molecular Weight 766.77
Cat. No. B1164009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglutathionyl Mustard Phosphoramide-d4
Synonyms2,2’-[[(aminohydroxyphosphinyl)imino]di-2,1-ethanediyl]bis[L-γ-glutamyl-L-cysteinylglycine]-d4; 
Molecular FormulaC₂₄H₃₉D₄N₈O₁₄PS₂
Molecular Weight766.77
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diglutathionyl Mustard Phosphoramide-d4: Deuterated Internal Standard for Cyclophosphamide Metabolite Quantification


Diglutathionyl Mustard Phosphoramide-d4 (DGM-P-d4, CAS unlabeled form 145784-68-5) is a tetradeuterated analog of the diglutathionyl conjugate of phosphoramide mustard (PM), the ultimate cytotoxic metabolite of the alkylating prodrug cyclophosphamide [1]. With a molecular formula of C₂₄H₃₉D₄N₈O₁₄PS₂ and a molecular weight of 766.77 Da, this compound carries four deuterium atoms at the 2,2-dideuterioethyl positions on the two ethylene bridges linking phosphoramide mustard to its glutathione moieties . As the terminal and most stable glutathione conjugation product in the PM detoxification pathway, DGM-P-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of the non-deuterated diglutathionyl mustard phosphoramide analyte in biological matrices [2].

Type Stable isotope-labeled internal standard (d4)
Analyte Diglutathionyl phosphoramide mustard (DGM-P)
Workflow LC-MS/MS MRM quantification in research matrices

Why Generic Substitution Fails for Diglutathionyl Mustard Phosphoramide-d4 in Quantitative Bioanalysis


Substituting DGM-P-d4 with a structural analog internal standard (e.g., ifosfamide or hexamethyl phosphoramide mustard) or a deuterated standard targeting a different cyclophosphamide metabolite (e.g., PM-d4 or CEPM-d4) introduces systematic quantification errors. Structural analogs exhibit different extraction recovery, chromatographic retention, and ionization efficiency in the electrospray source, failing to correct for analyte-specific matrix effects [1]. Critically, DGM-P-d4 is the only commercially available SIL-IS that co-elutes with and mirrors the exact chemical behavior of the diglutathionyl conjugate—the terminal, stable detoxification product whose signal persists after 680 minutes while the monoglutathionyl intermediate disappears [2]. Using an internal standard designed for a different analyte (e.g., tetradeuterated PM for parent phosphoramide mustard quantification [3]) cannot compensate for the differential extraction and ionization properties of the much larger, more polar bis-glutathionyl adduct. The +4 Da mass shift of DGM-P-d4 relative to the unlabeled analyte (766.77 vs. 762.75 Da) provides a unique MRM transition free from isotopic cross-talk with the naturally occurring analyte isotopologue distribution [4].

DGM-P-d4 (SIL-IS)
Structural analog IS (ifosfamide, hexamethyl PM)
Different extraction recovery, retention, and ionization may prevent matrix-effect correction
DGM-P-d4 for diglutathionyl conjugate
PM-d4 or CEPM-d4 (other metabolite IS)
Large MW and polarity difference (766 vs 221 Da) may shift extraction and ionization behavior
Isotope dilution with DGM-P-d4
Non-isotopic IS or external calibration
May not correct for ion suppression and recovery variability of the bis-glutathionyl adduct

Quantitative Differentiation Evidence: Diglutathionyl Mustard Phosphoramide-d4 vs. Comparators


Mass Shift and MRM Transition Specificity: DGM-P-d4 vs. Unlabeled DGM-P

DGM-P-d4 provides a +4.02 Da mass shift over the unlabeled diglutathionyl mustard phosphoramide (DGM-P) analyte, enabling baseline-resolved multiple reaction monitoring (MRM) transitions without isotopic cross-talk. The unlabeled DGM-P has an exact mass of 762.208 Da (molecular weight 762.75 Da, formula C₂₄H₄₃N₈O₁₄PS₂), while DGM-P-d4 has a molecular weight of 766.77 Da (formula C₂₄H₃₉D₄N₈O₁₄PS₂) . This +4 Da differential is achieved through deuteration at the four ethylene bridge positions (2,2-dideuterioethyl), which are remote from the phosphoramide core and do not participate in exchangeable proton chemistry . In contrast, non-deuterated structural analog internal standards such as ifosfamide (MW 261.1 Da) or hexamethyl phosphoramide mustard exhibit fundamentally different chromatographic retention times and ionization efficiencies, precluding co-elution-based matrix effect correction [1].

Mass shift specificity
Head-to-head
ΔMW +4.02 Da vs unlabeled DGM-P
Supports unique MRM transition without isotopic cross-talk
Deuteration at non-exchangeable ethylene bridge positions
LC-MS/MS MRM quantification stable isotope dilution internal standard

Terminal Conjugate Stability: Diglutathionyl vs. Monoglutathionyl Phosphoramide Mustard

The diglutathionyl conjugate represents the terminal and most stable product of phosphoramide mustard detoxification by glutathione, while the monoglutathionyl (monochloromonoglutathionyl) conjugate is a transient intermediate. In 31P NMR kinetic experiments at 24°C with a 10-fold molar excess of glutathione, phosphoramide mustard (PM) exhibited a disappearance half-life of 112 minutes, accompanied by the rise and subsequent fall of the intermediate monoglutathione conjugate signal [1]. After 680 minutes, only the signal assigned to the PM diglutathione conjugate remained detectable, and this conjugate was described as 'relatively stable' [1]. The rate constant for PM disappearance was 6.2 × 10⁻³ min⁻¹ in the presence of glutathione and 5.4 × 10⁻³ min⁻¹ without glutathione, confirming that aziridinium ion formation—not GSH conjugation—is rate-limiting [1]. Enzyme-catalyzed conjugation by GST A1-1 (40 µM) increased monoglutathionyl conjugate formation 2-fold over the spontaneous rate, while GST A2-2, M1a-1a, and P1-1 had no effect [2].

Terminal conjugate stability
Reported
Diglutathionyl conjugate: sole 31P NMR signal after 680 min; monoglutathionyl not detectable
May support definitive endpoint for GSH conjugation capacity assessment
24 °C, 10-fold excess GSH; rate constant ratio 6.2/5.4 × 10⁻³ min⁻¹
glutathione conjugation detoxification pathway 31P NMR metabolite stability

Stable Isotope-Labeled Internal Standard (SIL-IS) Advantage Over Structural Analog Internal Standards

Stable isotopically labeled internal standards are established as superior to structural analog internal standards for quantitative LC-MS/MS bioanalysis. A comprehensive comparative review by Stokvis et al. (2005) concluded that 'SIL internal standards yield better assay performance results for quantitative bioanalytical liquid chromatography/mass spectrometry (LC/MS) assays than does any other internal standard' [1]. SIL-IS compounds co-elute with the target analyte and exhibit identical extraction recovery, ionization efficiency, and matrix effect behavior, thereby correcting for ion suppression or enhancement caused by co-eluting matrix components [1]. An earlier head-to-head study demonstrated that switching from a structural analog internal standard to a SIL-IS for the quantification of the anticancer drug Kahalalide F in human plasma 'significantly improves assay performance,' with the authors emphasizing that similar results can be expected for other LC-MS/MS assays [2]. Deuterium-labeled compounds may exhibit minor retention time shifts compared to the analyte, but this effect is minimized with 4 or fewer deuterium atoms and when deuteration is placed on non-polar, non-exchangeable positions as in DGM-P-d4 [1].

SIL-IS over structural analog
Class-level
Reported improvement in assay performance for SIL-IS in LC-MS/MS bioanalysis
Supports method validation documentation context; co-elution corrects matrix effects
Class-level review; DGM-P-d4 specific performance requires method verification
SIL-IS matrix effect correction ion suppression LC-MS/MS validation

Deuterium Kinetic Isotope Effect and Metabolic Stability of the d4 Label

The deuterium atoms in DGM-P-d4 are positioned on the ethylene bridges of the phosphoramide mustard moiety—the same positions used in mechanistic studies of the aziridinium-mediated alkylation chemistry. A study using isophosphoramide mustard-β,β,β',β'-d4 (IPM-d4), which carries the identical deuteration pattern on the bis(2-chloroethyl)amine moiety, determined a kinetic isotope effect (KIE) of 0.97 per deuterium atom for aziridinium ion formation [1]. This inverse secondary KIE (k_H/k_D < 1) is consistent with an sp²→sp³ hybridization change at the reaction center during aziridine ring formation, as confirmed by ab initio quantum chemical calculations yielding sp².⁴⁻².⁵ hybridization for the C-H bonds of the reaction centers [1]. The near-unity KIE means that the deuterated internal standard exhibits virtually identical chemical reaction kinetics to the unlabeled analyte, minimizing any deuterium-induced metabolic switching artifacts during sample processing [2]. This contrasts with deuteration at metabolic soft spots (e.g., cytochrome P450 oxidation sites), where larger primary KIEs can alter metabolic stability and introduce quantification bias [2].

Kinetic isotope effect
Reported
KIE 0.97 per deuterium (inverse secondary)
Near-unity KIE suggests minimal metabolic switching during sample workup
Based on IPM-d4 structural surrogate; aziridinium chemistry
kinetic isotope effect deuterium labeling aziridinium intermediate metabolic stability

Deuterated Internal Standard Precedent for Cyclophosphamide Metabolite Quantification: GC-MS and LC-MS Validation

The use of tetradeuterated phosphoramide mustard analogs as internal standards for cyclophosphamide metabolite quantification was established by Jardine et al. (1976), who synthesized tetradeuterated phosphoramide mustard and demonstrated its use for quantifying PM in human serum and urine via gas chromatography-chemical ionization mass spectrometry [1]. This foundational work established the stable isotope dilution paradigm for the entire cyclophosphamide metabolite family. More recent LC-MS methods have extended this approach: Kalhorn et al. (2006) described a validated LC-MS assay for carboxyethylphosphoramide mustard (CEPM) using a deuterated internal standard with a 50-fold dynamic range and an LLOQ of approximately 20 fmol, with total analysis time under 4 hours [2]. Kasudhan et al. (2022) demonstrated simultaneous quantification of cyclophosphamide, 4-hydroxycyclophosphamide, and CEPM in a single run using deuterated CEPM as the internal standard [3]. DGM-P-d4 extends this validated SIL-IS paradigm specifically to the diglutathionyl conjugate, filling a gap in the cyclophosphamide metabolite panel not addressed by PM-d4 or CEPM-d4.

Deuterated IS precedent
Class-level
Deuterated PM/CEPM validated since 1976; LLOQ ~20 fmol, 50-fold dynamic range
Extends SIL-IS panel to diglutathionyl conjugate quantification gap
Prior assays show feasibility; DGM-P-d4 completes metabolite panel
pharmacokinetics stable isotope dilution assay cyclophosphamide method validation

Procurement-Relevant Application Scenarios for Diglutathionyl Mustard Phosphoramide-d4


LC-MS/MS Quantification of Diglutathionyl Mustard Phosphoramide in Cyclophosphamide Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies of cyclophosphamide, accurate measurement of the diglutathionyl conjugate—the terminal detoxification product—is essential for assessing inter-patient variability in GSH-mediated drug clearance. DGM-P-d4 serves as the SIL-IS, providing a +4 Da mass shift that enables a unique MRM transition free from isotopic cross-talk with the unlabeled analyte [1]. Its use corrects for the substantial matrix effects (ion suppression) encountered with polar bis-glutathionyl adducts in plasma and urine, enabling validated quantification within a 50-fold dynamic range, consistent with established deuterated IS methods for other cyclophosphamide metabolites [2].

Glutathione S-Transferase (GST)-Mediated Drug Resistance Research in Oncology

Elevated GST A1-1 activity in tumor cells enhances the detoxification of phosphoramide mustard via conjugation with glutathione, contributing to cyclophosphamide resistance [1]. Quantifying the diglutathionyl conjugate (the terminal and stable endpoint of this pathway) requires DGM-P-d4 as the internal standard to achieve the accuracy needed to distinguish 2-fold differences in GST-catalyzed conjugation rates—the magnitude of GST A1-1-mediated enhancement over spontaneous conjugation demonstrated in purified enzyme systems [1]. The monoglutathionyl intermediate is unsuitable as the analytical target because it is transient, disappearing completely within 680 minutes, whereas the diglutathionyl conjugate is the sole persistent reaction product [2].

Chemical Weapons Convention (CWC) Verification: Nitrogen Mustard Exposure Biomarker Analysis

The conjugation of nitrogen mustards with glutathione produces mono- and diglutathionyl conjugates that serve as urinary biomarkers of exposure for CWC verification purposes. The 2023 study by Hamzah et al. characterized diglutathionyl conjugates of HN1, HN2, and HN3 using LC-HRMS/MS and confirmed that diglutathionyl conjugates are formed spontaneously as primary conjugates, with their mass spectral fragmentation patterns providing definitive structural confirmation [1]. DGM-P-d4 enables accurate isotope dilution quantification of the analogous phosphoramide mustard-derived diglutathionyl conjugate in biomedical samples, applying the same analytical paradigm established for Schedule 1 nitrogen mustard biomarkers to the clinically relevant cyclophosphamide context [1].

Method Development and Validation for Cyclophosphamide Metabolite Panels in Regulated Bioanalysis

Regulatory bioanalytical method validation guidelines (FDA, EMA) expect the use of a stable isotope-labeled internal standard whenever feasible to minimize matrix effect-related bias. DGM-P-d4 fulfills this requirement for the diglutathionyl conjugate analyte, complementing existing deuterated internal standards for other cyclophosphamide metabolites (PM-d4 for phosphoramide mustard, deuterated CEPM for carboxyethylphosphoramide mustard) to enable a complete SIL-IS-based metabolite panel [1]. The near-unity kinetic isotope effect of 0.97 per deuterium at the labeled positions validates that DGM-P-d4 will not introduce deuterium-related quantification bias, satisfying regulatory expectations for IS-to-analyte behavioral equivalence [2].

Application
Selection Property
Validation Focus
Cyclophosphamide research PK studies
Co-eluting SIL-IS with +4 Da mass shift
Matrix-effect correction and MRM specificity in biological matrices
GST-mediated detoxification pathway research
Terminal conjugate stability and analytical specificity
Quantification accuracy for conjugation-rate endpoint interpretation
Nitrogen mustard exposure biomarker analysis
Isotope dilution for diglutathionyl conjugate quantification
Structural confirmation and trace-level detection in research samples
Bioanalytical method validation for metabolite panels
SIL-IS fulfilling method documentation expectations
Behavioral equivalence (KIE near unity) and panel completeness review
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